molecular formula C22H18F2N2O4S B2394277 N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide CAS No. 921784-42-1

N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2394277
CAS No.: 921784-42-1
M. Wt: 444.45
InChI Key: HABVDJHACGUWSL-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide is a potent and selective small molecule inhibitor identified as a lead compound for targeting Fms-like tyrosine kinase 3 (FLT3). This compound exhibits high efficacy against FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). These mutations, particularly internal tandem duplications (ITD), drive constitutive activation of FLT3, promoting uncontrolled cell proliferation and survival, making it a critical therapeutic target. Research indicates that this benzothiazole-based carboxamide demonstrates significant anti-proliferative activity against FLT3-ITD-positive leukemic cell lines, such as MV4-11, by effectively inhibiting FLT3 autophosphorylation and its downstream signaling pathways, including STAT5 and MAPK/ERK. This leads to the induction of apoptosis and cell cycle arrest. Its primary research value lies in its potential as a preclinical candidate for the development of novel FLT3 inhibitor-based therapies for AML, a disease where resistance to current FLT3 inhibitors remains a major clinical challenge. The compound's specific scaffold is designed for enhanced kinase selectivity and metabolic stability, making it a valuable chemical probe for investigating FLT3-driven oncogenesis and for evaluating combination treatment strategies in experimental hematology and oncology.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O4S/c1-28-16-6-2-4-12-8-17(30-20(12)16)21(27)26(11-14-5-3-7-29-14)22-25-19-15(24)9-13(23)10-18(19)31-22/h2,4,6,8-10,14H,3,5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABVDJHACGUWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3CCCO3)C4=NC5=C(C=C(C=C5S4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : The benzothiazole structure is formed through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives.
  • Fluorination : The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
  • Amide Coupling : The benzofuran moiety is attached via amide coupling reactions, often using coupling agents like EDCI and HOBt.

Anticancer Properties

Research into the anticancer properties of related compounds has shown promising results. For instance, dihydrobenzofuran derivatives have been evaluated against a panel of 60 human tumor cell lines. Notably, compounds with similar structures demonstrated significant cytotoxicity, particularly against leukemia and breast cancer cell lines .

The average GI(50) values (the concentration required for 50% growth inhibition) for some derivatives were below 10 nM in breast cancer cell lines, indicating strong potential as anticancer agents .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Targeting specific enzymes that play crucial roles in cancer cell proliferation.
  • Receptor Binding : Interacting with receptors to modulate signaling pathways associated with tumor growth.
  • Signal Transduction Modulation : Altering pathways that affect cellular responses to external stimuli.

Case Studies and Research Findings

  • In Vitro Studies : A study on benzofuran derivatives highlighted that structural modifications could significantly enhance anticancer activity. Compounds with specific substitutions showed selective cytotoxicity against various cancer cell lines .
  • Antifungal Activity : Some benzofuran compounds have also been evaluated for antifungal properties. For example, a benzofuran-triazole hybrid exhibited significant antifungal activity against brown rot fungi at concentrations as low as 500 ppm .
  • Comparative Studies : Comparative analyses with other thiazole derivatives have shown that the introduction of specific functional groups can enhance biological activity. For instance, thiazole derivatives have been reported to possess anti-tumor and anti-inflammatory properties .

Data Table

Compound NameStructureBiological ActivityIC50 (µM)
Dihydrobenzofuran DerivativeStructureAnticancer<10
Benzofuran-Triazole HybridStructureAntifungal500 ppm

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide has demonstrated potential as an anticancer agent. It is believed to exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival.

Case Studies

  • In Vitro Studies : A study showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. It potentiated the effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), suggesting its role in combination therapies.
    • Table 1: Cytotoxic Effects Against Cancer Cell Lines
    Cell Line IC50 (µM) Effect with MMS/TMZ
    HeLa15Enhanced
    MCF-720Enhanced
  • ADME Profile : The compound displayed favorable absorption, distribution, metabolism, and excretion (ADME) properties in animal models. In vivo studies indicated good plasma and brain exposure following administration at a dose of 30 mg/kg.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the compound's structure can significantly influence its biological activity. For instance:

Modification Effect on Activity
Substituent on BenzothiazoleAlters potency against APE1
Variation in Tetrahydrofuran GroupImpacts overall cytotoxicity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Carboxamide Derivatives with Benzothiazole/Benzofuran Moieties

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 308292-73-1)

  • Molecular Formula : C₁₄H₁₂N₂O₂S (vs. C₂₁H₁₈F₂N₂O₄S for the title compound).
  • Key Differences: Substituents: The dimethylbenzothiazole lacks fluorine atoms and the THF-methyl group. Solubility: Water solubility is 0.4 µg/mL at pH 7.4 . The title compound’s larger size and fluorination likely reduce solubility further.
Triazole and Thiadiazole-Based Analogues

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share structural motifs with the title compound:

  • Fluorine Substitution : Both utilize difluorophenyl groups, enhancing lipophilicity and metabolic resistance .
  • rigid aromatic systems in the title compound) .
  • Synthesis : Both classes employ nucleophilic addition reactions (e.g., isothiocyanate coupling) but diverge in cyclization steps (e.g., triazole formation vs. carboxamide alkylation) .
Thiazolecarboxamide Pesticides ()

Examples like thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) highlight agrochemical applications:

  • Fluorine/Trifluoromethoxy Groups : These substituents improve pesticidal activity by resisting degradation. The title compound’s 4,6-difluorobenzo[d]thiazole may similarly enhance environmental stability .
  • Structural Divergence : Thifluzamide’s thiazole core contrasts with the benzothiazole-benzofuran system, which may offer distinct binding modes in biological targets.
Benzothiadiazole/Oxadiazole Materials ()

Compounds like DTCPB (benzo[c][1,2,5]thiadiazole-4-carbonitrile derivatives) are used in optoelectronics:

  • Electron-Deficient Cores : Benzothiadiazoles and benzothiazoles both stabilize charge transport, but the title compound’s methoxy and THF groups could introduce steric hindrance absent in DTCPB .
  • Fluorine Impact : Fluorine in DTCPB improves π-stacking; the title compound’s difluoro substitution may similarly enhance crystallinity or intermolecular interactions .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Title Compound Benzothiazole-Benzofuran 4,6-difluoro; 7-methoxy; THF-methyl 444.45 g/mol High lipophilicity; Potential CNS activity
N-(4,6-dimethylbenzothiazol-2-yl)furan-2-carboxamide Benzothiazole-Furan 4,6-dimethyl 272.32 g/mol Low solubility (0.4 µg/mL)
Thifluzamide Thiazole 2,6-dibromo; trifluoromethoxy 528.08 g/mol Pesticide (fungicide)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-triazole-3-thione Triazole-Thione 2,4-difluorophenyl; sulfonyl ~450–500 g/mol Tautomerism; Antimicrobial potential
DTCPB Benzothiadiazole Di-p-tolylamino; cyanide ~400–450 g/mol Optoelectronic applications

Research Findings and Implications

  • Synthetic Challenges : The title compound’s THF-methyl group introduces complexity in alkylation steps, contrasting with simpler N-alkylation in triazole derivatives .
  • Biological Relevance : Fluorine and methoxy groups may enhance blood-brain barrier penetration compared to dimethyl-substituted analogs .
  • Material Science Potential: While benzothiadiazoles () excel in optoelectronics, the title compound’s fused benzothiazole-benzofuran system could offer unique charge-transport properties for organic semiconductors.

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for this compound, and how can reaction yields be optimized?

  • Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole intermediate. Key steps include:

Benzothiazole formation : Condensation of 4,6-difluoro-2-aminobenzo[d]thiazole (precursor) with appropriate electrophiles under acidic conditions .

Amide coupling : Reacting the benzothiazole intermediate with 7-methoxybenzofuran-2-carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride for activation .

N-Alkylation : Introducing the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or reductive amination, using solvents like DMF or dichloromethane .

  • Optimization : Use catalytic bases (e.g., triethylamine) and inert atmospheres to minimize side reactions. Purification via column chromatography or recrystallization improves yield .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify connectivity of the benzothiazole, benzofuran, and tetrahydrofuran moieties .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ peak) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .

Q. What factors influence the compound’s stability in solution?

  • Answer : Stability is affected by:

  • Electron-donating groups : The 7-methoxy group enhances benzofuran ring stability but may increase susceptibility to oxidative degradation .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize the amide bond, while protic solvents (e.g., ethanol) may promote hydrolysis .
  • pH : Neutral to slightly acidic conditions prevent deprotonation of the benzothiazole nitrogen .

Advanced Research Questions

Q. How can regioselectivity challenges during N-alkylation be addressed?

  • Answer : To control regioselectivity:

  • Protecting groups : Temporarily block reactive sites (e.g., benzothiazole NH) with Boc or Fmoc groups .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Computational modeling : Predict steric/electronic preferences using DFT calculations .

Q. What methodologies resolve contradictions in observed reactivity across studies?

  • Answer : Discrepancies (e.g., divergent nucleophilic attack sites) can be resolved by:

  • Isotopic labeling : Track reaction pathways using 19^{19}F or 13^{13}C-labeled intermediates .
  • Kinetic studies : Compare activation energies under varying conditions (temperature, solvent) .
  • Cross-study validation : Replicate conflicting experiments with standardized protocols .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Answer : Use:

  • Molecular docking : Identify binding poses in enzyme active sites (e.g., kinases or proteases) .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
  • QSAR models : Corlate structural features (e.g., fluorine substituents) with bioactivity data .

Q. What strategies mitigate byproduct formation during amide coupling?

  • Answer :

  • Coupling agents : Replace EDCI with T3P® (propylphosphonic anhydride) for higher efficiency and fewer side products .
  • Temperature control : Conduct reactions at 0–4°C to suppress racemization or over-activation .
  • In situ monitoring : Use HPLC or TLC to terminate reactions at optimal conversion .

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